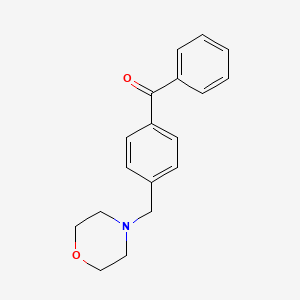

4-(Morpholinomethyl)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

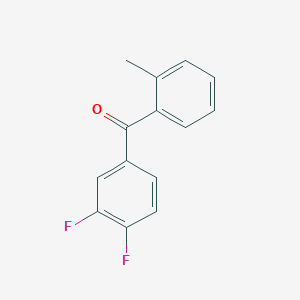

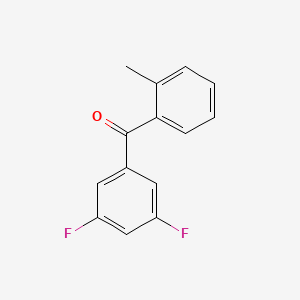

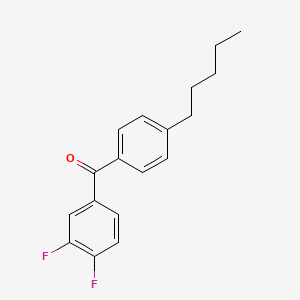

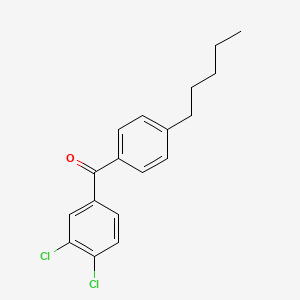

The synthesis of benzophenone derivatives, such as 4-(Morpholinomethyl)benzophenone, can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation . Another method involves the use of organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

The InChI code for 4-(Morpholinomethyl)benzophenone is 1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Antiproliferative Activity

Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives from 4-(morpholinomethyl)benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. Their study found that specific structural modifications on the benzophenone ring significantly enhance anti-mitogenic activity, suggesting potential applications in cancer therapy (Al-Ghorbani et al., 2017).

Photochemistry in Biological and Material Science

Dormán et al. (2016) discussed the broad applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science. Benzophenone photophores have unique photochemical properties, useful for binding site mapping, proteome profiling, bioconjugation, and surface grafting, highlighting their versatile role in scientific research (Dormán et al., 2016).

UV Absorption and Environmental Impact

Zucchi et al. (2011) investigated the effects of benzophenone-4, a related compound, on hormonal pathways in zebrafish, pointing to its potential environmental impact. Their findings are relevant for assessing the ecological implications of benzophenone derivatives, including 4-(morpholinomethyl)benzophenone (Zucchi et al., 2011).

Antitumor Properties

Kumazawa et al. (1997) synthesized benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating their potent cytotoxic and antitumor activities. This suggests the potential of 4-(morpholinomethyl)benzophenone derivatives in developing new cancer treatments (Kumazawa et al., 1997).

Photoprobes for Biochemical Applications

Prestwich et al. (1997) highlighted the use of benzophenone photoprobes in biochemical research. They emphasized their efficiency in studying protein-ligand interactions, offering insights into the potential applications of 4-(morpholinomethyl)benzophenone in understanding complex biological processes (Prestwich et al., 1997).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYXSAVQMSZYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642614 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinomethyl)benzophenone | |

CAS RN |

789427-08-3 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。